molecular formula C11H9ClF3N3O B3006122 2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol CAS No. 1283236-39-4

2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol

Cat. No.: B3006122
CAS No.: 1283236-39-4
M. Wt: 291.66
InChI Key: PZDUEYZNJKLVJN-UHFFFAOYSA-N
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Description

The compound “2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves the use of 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate, which can be synthesized from the corresponding aniline . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .

Scientific Research Applications

Antimicrobial, Antioxidant, and Anticancer Applications

  • Antimicrobial and Antioxidant Properties : A study by Bhat et al. (2016) synthesized a new series of 1,2,3-triazolyl chalcone derivatives displaying broad-spectrum antimicrobial and antioxidant activities. The compounds were characterized and tested in vitro for their efficacy.

  • Anticancer Potential : Another study by Bhat et al. (2016) focused on synthesizing new 1,2,3-triazolyl pyrazole derivatives. These compounds showed promising leads for antimicrobial activities and moderate to good antioxidant activities. The anti-bacterial results were further supported by in silico molecular docking studies.

  • Dual PPARalpha/delta Agonist Effects : Research conducted by Ciocoiu et al. (2010) synthesized and tested 1,4-disubstituted 1,2,3-triazoles for their ability to increase oleic acid oxidation in human myotubes, exhibiting potent agonist activities. This indicates a potential application in metabolic disorders.

Structural and Synthetic Studies

  • Crystal Structure Analysis : The work of Altimari et al. (2012) revealed insights into the crystal structure of a closely related compound, highlighting the molecular packing and potential for further chemical modifications.

  • Synthesis and Characterization : Studies like those by Ahmed et al. (2020) and Golobokova et al. (2015) focus on the synthesis and characterization of triazole derivatives, providing foundational knowledge for exploring their therapeutic applications.

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Mechanism of Action

Target of Action

Compounds with a -cf3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This interaction could potentially enhance the compound’s interaction with its targets.

Biochemical Pathways

It’s known that compounds with a -cf3 group can influence the activity of enzymes such as reverse transcriptase . This suggests that the compound could potentially affect pathways involving this enzyme.

Result of Action

It’s known that compounds with a -cf3 group can enhance drug potency . This suggests that the compound could potentially have a potent effect at the molecular and cellular level.

Properties

IUPAC Name

2-[1-[4-chloro-3-(trifluoromethyl)phenyl]triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N3O/c12-10-2-1-8(5-9(10)11(13,14)15)18-6-7(3-4-19)16-17-18/h1-2,5-6,19H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDUEYZNJKLVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=C(N=N2)CCO)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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